![molecular formula C12H13ClN4O B14157947 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol CAS No. 27174-58-9](/img/structure/B14157947.png)
4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Chlorination: The starting material, 2,4,5-trichloropyrimidine, is reacted with copper(I) chloride to form 5-chloro-2,4-dichloropyrimidine.
Amination: The intermediate is then reacted with ammonia to introduce the amino group, resulting in 5-amino-2,4-dichloropyrimidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to scale up the production process efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of agrochemicals and materials science
Wirkmechanismus
The mechanism of action of 4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-bromo-2-chloropyrimidine: Another pyrimidine derivative with similar biological activities.
2-Amino-4,6-dichloropyrimidine: Known for its use in the synthesis of various pharmaceuticals.
Uniqueness
4-[2-[(5-Amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of chemical reactions and its broad range of applications in scientific research make it a valuable compound in various fields .
Eigenschaften
CAS-Nummer |
27174-58-9 |
|---|---|
Molekularformel |
C12H13ClN4O |
Molekulargewicht |
264.71 g/mol |
IUPAC-Name |
4-[2-[(5-amino-6-chloropyrimidin-4-yl)amino]ethyl]phenol |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(14)12(17-7-16-11)15-6-5-8-1-3-9(18)4-2-8/h1-4,7,18H,5-6,14H2,(H,15,16,17) |
InChI-Schlüssel |
PERVCOYWZSKBKG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCNC2=C(C(=NC=N2)Cl)N)O |
Löslichkeit |
37.1 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)
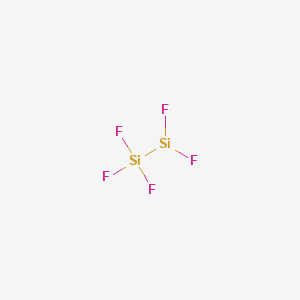
![N-[9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-oxo-7H-purin-6-yl]acetamide](/img/structure/B14157875.png)

![1-[[2-(4-Ethoxyphenyl)acetyl]amino]-3-methylthiourea](/img/structure/B14157890.png)
![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
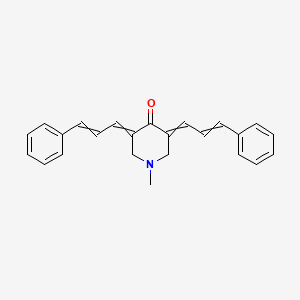
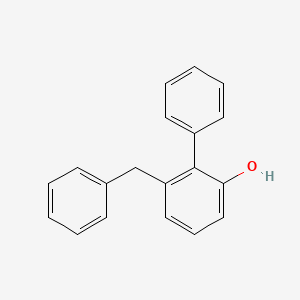
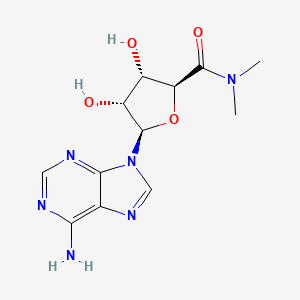
![N~2~-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}-N-(4-methoxyphenyl)-N~2~-(2-methylbenzyl)valinamide](/img/structure/B14157928.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14157930.png)
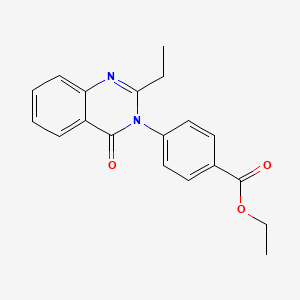

![4-fluoro-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B14157952.png)
